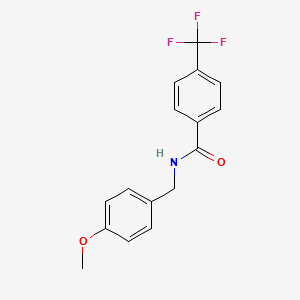
4-Methylumbelliferyl I(2)-D-Galactopyranoside-6-sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl I(2)-D-Galactopyranoside-6-sulfate Sodium Salt: is a synthetic fluorogenic substrate used primarily in biochemical assays. This compound is known for its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications, particularly in the study of enzyme activities and substrate specificities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl I(2)-D-Galactopyranoside-6-sulfate Sodium Salt typically involves the following steps:
Synthesis of 4-Methylumbelliferone: This is achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Glycosylation: The 4-Methylumbelliferone is then glycosylated with I(2)-D-Galactopyranoside using a glycosyl donor and a promoter such as silver triflate.
Sulfation: The glycosylated product is sulfated at the 6-position using a sulfating agent like sulfur trioxide-pyridine complex.
Sodium Salt Formation: Finally, the compound is converted to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure sodium salt form.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: The compound undergoes enzymatic hydrolysis, where the glycosidic bond is cleaved by specific enzymes, releasing 4-Methylumbelliferone.
Oxidation and Reduction: While the compound itself is stable, the 4-Methylumbelliferone moiety can undergo oxidation and reduction reactions under certain conditions.
Common Reagents and Conditions:
Enzymatic Hydrolysis: Typically involves enzymes like β-galactosidase under physiological conditions (pH 7.0, 37°C).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Major Products:
4-Methylumbelliferone: The primary product formed upon enzymatic cleavage, which exhibits strong fluorescence.
Applications De Recherche Scientifique
Chemistry:
Enzyme Assays: Used as a substrate to measure the activity of β-galactosidase and other glycosidases.
Fluorescent Probes: Utilized in the development of fluorescent probes for detecting specific enzyme activities.
Biology:
Cell Biology: Employed in studying cellular processes involving glycosidases.
Molecular Biology: Used in assays to investigate gene expression and enzyme regulation.
Medicine:
Diagnostic Tools: Applied in diagnostic assays for detecting enzyme deficiencies and metabolic disorders.
Drug Development: Used in screening for enzyme inhibitors and potential therapeutic agents.
Industry:
Biotechnology: Utilized in the production of recombinant enzymes and in quality control assays.
Pharmaceuticals: Employed in the development of diagnostic kits and therapeutic enzymes.
Mécanisme D'action
Mechanism: The compound acts as a substrate for specific glycosidases. Upon enzymatic cleavage, the glycosidic bond is broken, releasing 4-Methylumbelliferone, which fluoresces under UV light.
Molecular Targets and Pathways:
Glycosidases: The primary molecular targets are enzymes like β-galactosidase.
Fluorescence Pathway: The released 4-Methylumbelliferone emits fluorescence, which can be quantitatively measured to assess enzyme activity.
Comparaison Avec Des Composés Similaires
4-Methylumbelliferyl β-D-Glucuronide: Another fluorogenic substrate used in similar enzyme assays.
4-Methylumbelliferyl α-D-Galactopyranoside: Used for detecting α-galactosidase activity.
4-Methylumbelliferyl N-acetyl-α-D-neuraminic acid: Utilized in neuraminidase assays.
Uniqueness:
Specificity: 4-Methylumbelliferyl I(2)-D-Galactopyranoside-6-sulfate Sodium Salt is unique in its specificity for certain glycosidases, making it a valuable tool for studying these enzymes.
Fluorescence: The strong fluorescence signal of 4-Methylumbelliferone provides high sensitivity and accuracy in assays.
Propriétés
Formule moléculaire |
C16H18O11S |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C16H18O11S/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23)/t11-,13+,14+,15-,16-/m0/s1 |
Clé InChI |
PAMBMLAUEGWIPT-AMMHQNNLSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)COS(=O)(=O)O)O)O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


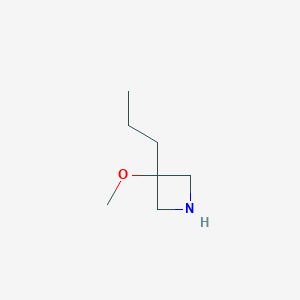
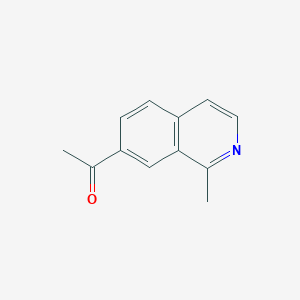
![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
![Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)
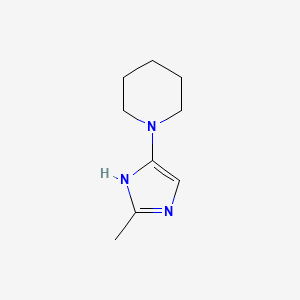
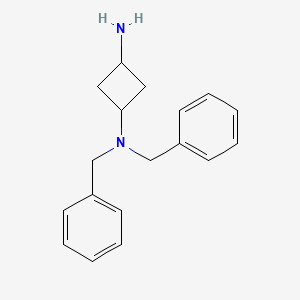
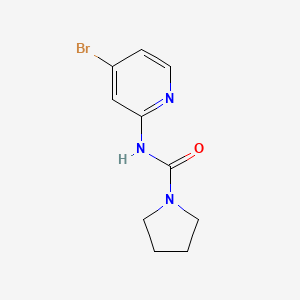
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)
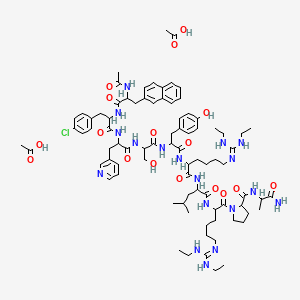
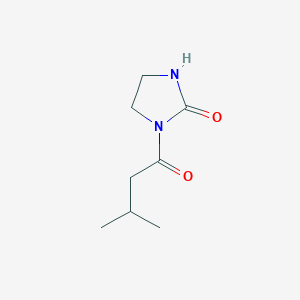
![5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol](/img/structure/B12825883.png)

